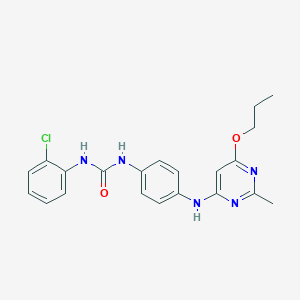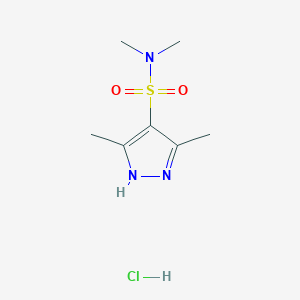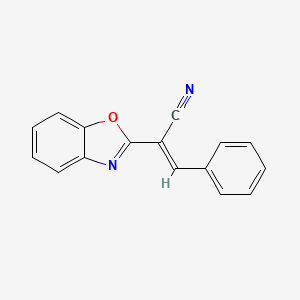
4,5-diphenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diphenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole scaffold, such as fluconazole and alprazolam, have been known to exhibit a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, and antifungal effects .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, depending on the nature and number of substituents or fused heterocycles .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known effects of similar 1,2,4-triazole derivatives, it can be inferred that this compound may have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the derivative and the biomolecules involved.
Cellular Effects
It is speculated that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound was synthesized in two steps: first, it was S-alkylated using a halogenated acetal and cesium carbonate, and then several acetal deprotection procedures were tested .
Properties
IUPAC Name |
3,4-diphenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQPTZBBLHLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-82-3 |
Source


|
| Record name | diphenyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential applications of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol based on current research?
A1: Current research primarily focuses on this compound and its derivatives as corrosion inhibitors for mild steel in acidic environments [, ]. Studies suggest that these compounds adsorb onto the steel surface, forming a protective film that hinders corrosive processes []. Further research is needed to explore other potential applications.
Q2: How effective is this compound as a corrosion inhibitor?
A2: Electrochemical studies indicate that this compound demonstrates good inhibition efficiency, reaching optimal levels at specific concentrations (50 mg/L for this compound) []. It acts as a mixed-type inhibitor, primarily affecting the cathodic corrosion process [].
Q3: What is the role of computational chemistry in understanding the properties of this compound?
A3: Computational methods like GFN2-xTB with implicit solvation models help predict the structural and electronic properties of this compound in solution []. This information can elucidate its behavior as a corrosion inhibitor and guide the design of new, more effective derivatives.
Q4: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A4: While specific SAR studies focusing on this compound are limited, research indicates that modifications to the triazole ring, such as the introduction of a propargyl group in 3,4-diphenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole, can impact its effectiveness as a corrosion inhibitor []. Further investigations into the influence of structural variations on activity and other properties are crucial for developing improved derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2744533.png)
![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)
![(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2744543.png)

![4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID](/img/structure/B2744547.png)
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)
![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)
